molecular formula C18H23NO2S B10968886 N-(2-tert-butylphenyl)-3,4-dimethylbenzenesulfonamide

N-(2-tert-butylphenyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B10968886
M. Wt: 317.4 g/mol
InChI Key: QRDLCGBWOXAAEM-UHFFFAOYSA-N
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Description

N-(2-tert-butylphenyl)-3,4-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a tert-butyl group attached to a phenyl ring, which is further connected to a dimethylbenzenesulfonamide moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylphenyl)-3,4-dimethylbenzenesulfonamide typically involves the reaction of 2-tert-butylaniline with 3,4-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylphenyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted sulfonamides

Scientific Research Applications

N-(2-tert-butylphenyl)-3,4-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-tert-butylphenyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism underlies its potential antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-tert-butylphenyl)-3,4-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s interaction with enzymes and other molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H23NO2S

Molecular Weight

317.4 g/mol

IUPAC Name

N-(2-tert-butylphenyl)-3,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C18H23NO2S/c1-13-10-11-15(12-14(13)2)22(20,21)19-17-9-7-6-8-16(17)18(3,4)5/h6-12,19H,1-5H3

InChI Key

QRDLCGBWOXAAEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(C)(C)C)C

Origin of Product

United States

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